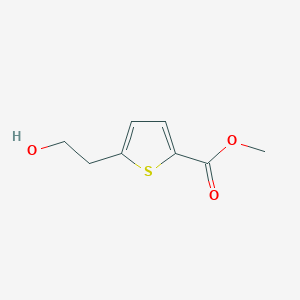

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHZEVJFJOIQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445670 | |

| Record name | Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160744-13-8 | |

| Record name | Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" 1H NMR chemical shifts

An In-Depth Technical Guide to the 1H NMR Chemical Shifts of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy for heterocyclic compounds. While direct experimental data for this specific molecule is not publicly available, this guide offers a robust, predictive framework for its spectral interpretation, grounded in data from analogous structures and fundamental NMR theory.

Introduction: The Structural Significance of Substituted Thiophenes

Thiophene derivatives are fundamental building blocks in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties.[1][2] this compound incorporates several key functional groups: a thiophene core, a methyl ester, and a hydroxyethyl side chain. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and structural confirmation. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in the molecule.[1]

This guide will deconstruct the anticipated 1H NMR spectrum of the title compound, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants.

Predicted 1H NMR Spectrum Analysis

The structure of this compound presents five distinct proton environments. The analysis is based on the parent structure, methyl thiophene-2-carboxylate, with substituent effects from the 2-hydroxyethyl group factored in.

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with proton environments labeled (a-f).

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (a) | Thiophene C4-H | 7.10 - 7.20 | Doublet (d) | Jab = 3.5 - 4.0 | 1H |

| H (b) | Thiophene C3-H | 7.65 - 7.75 | Doublet (d) | Jab = 3.5 - 4.0 | 1H |

| H (c) | -OCH3 (Ester) | ~3.85 | Singlet (s) | N/A | 3H |

| H (d) | -CH2- (Thiophene-CH2) | ~3.10 | Triplet (t) | Jde = 6.5 - 7.0 | 2H |

| H (e) | -CH2- (CH2-OH) | ~3.90 | Triplet (t) | Jde = 6.5 - 7.0 | 2H |

| H (f) | -OH | Variable (e.g., 1.5 - 2.5) | Singlet (s, broad) | N/A | 1H |

Causality and Rationale Behind Predicted Shifts:

-

Thiophene Protons (H-a, H-b): In a 2,5-disubstituted thiophene ring, the two aromatic protons (H-3 and H-4) form an AX spin system, appearing as two doublets.[3]

-

H-b (C3-H): This proton is ortho to the electron-withdrawing methyl carboxylate group (-COOCH3). This group strongly deshields the adjacent proton, shifting it significantly downfield. For the parent methyl thiophene-2-carboxylate, this proton appears around 7.7-7.8 ppm.[4][5]

-

H-a (C4-H): This proton is meta to the ester group but ortho to the electron-donating 2-hydroxyethyl group. The electron-donating nature of the alkyl group will cause a slight shielding effect, moving it upfield relative to the H-3 proton. Its chemical shift is expected in the typical aromatic region for thiophenes. The predicted value is based on similar substituted thiophenes.[3]

-

Coupling: The coupling constant between H-3 and H-4 in a thiophene ring (J3,4) is typically in the range of 3.5-5.5 Hz.

-

-

Methyl Ester Protons (H-c): The protons of the methyl ester (-OCH3) are adjacent to an oxygen atom and a carbonyl group. They are expected to appear as a sharp singlet in the range of 3.8-3.9 ppm, a characteristic region for methyl esters.

-

Ethyl Side-Chain Protons (H-d, H-e): These two methylene groups form an A2X2 spin system, resulting in two triplets.

-

H-d (Thiophene-CH2-): These benzylic-like protons are attached to a carbon bonded directly to the aromatic thiophene ring. They are expected to appear around 3.10 ppm.

-

H-e (-CH2-OH): These protons are bonded to a carbon attached to a hydroxyl group. The electronegative oxygen atom deshields these protons, shifting them further downfield compared to the H-d protons, likely around 3.90 ppm.

-

Coupling: The vicinal coupling (Jde) between the two methylene groups is expected to be in the typical range for free-rotating alkyl chains, approximately 6.5-7.0 Hz.

-

-

Hydroxyl Proton (H-f): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[6] It often appears as a broad singlet and may exchange with deuterium in solvents like D2O, causing the signal to disappear.

Experimental Protocol for 1H NMR Data Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended. This procedure is designed to be a self-validating system, ensuring high-quality, reproducible data.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used. Note that the hydroxyl proton will be more clearly visible in DMSO-d6.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

Step 2: Spectrometer Setup and Calibration

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.[1]

-

Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve maximum homogeneity and resolution. A sharp, symmetrical TMS peak is indicative of good shimming.[1]

Step 3: Data Acquisition

-

Pulse Sequence: Employ a standard single-pulse sequence.[1]

-

Spectral Width: Set the spectral width to cover a range of approximately -1 to 12 ppm.

-

Acquisition Time: Set an acquisition time of 3-4 seconds.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

Step 4: Data Processing

-

Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each peak.

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow from sample preparation to structural elucidation via 1H NMR spectroscopy.

Conclusion

This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of this compound. By understanding the influence of the methyl ester and hydroxyethyl substituents on the thiophene core, researchers can confidently assign the resonances in an experimentally acquired spectrum. The detailed protocol herein serves as a robust starting point for obtaining high-quality data, ensuring the accurate structural verification required in modern chemical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 4. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this multifunctional thiophene derivative. Our approach is grounded in established spectroscopic principles to provide a robust framework for the characterization and quality control of this compound.

Introduction: The Molecular Landscape of this compound

This compound (C₈H₁₀O₃S) is a thiophene derivative featuring three key functional groups: a methyl ester, a primary alcohol, and a 2,5-disubstituted thiophene ring.[1][2] The interplay of these groups dictates the molecule's chemical reactivity and potential applications, making its structural elucidation and purity assessment critical. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. This guide will systematically dissect the expected IR spectrum of this compound, offering insights into how each functional group contributes to the overall spectral profile.

Theoretical Framework: Vibrational Signatures of Key Functional Groups

The IR spectrum of this compound is a superposition of the vibrational absorptions of its constituent parts. Understanding the characteristic frequencies of each functional group is paramount for accurate spectral interpretation.

The Hydroxyl (O-H) Group

The primary alcohol moiety gives rise to one of the most recognizable peaks in the IR spectrum. The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase (liquid film or KBr pellet), intermolecular hydrogen bonding causes the O-H stretching band to be broad and intense, typically appearing in the 3500-3200 cm⁻¹ region.[3][4] A C-O stretching vibration for a primary alcohol is also expected, appearing as a strong band between 1075 and 1000 cm⁻¹.[5][6]

The Methyl Ester (C=O, C-O) Group

The methyl ester group presents several characteristic absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which is typically very intense. For an α,β-unsaturated ester, where the carbonyl is conjugated with the thiophene ring, this peak is expected in the 1730-1715 cm⁻¹ range.[7] The conjugation slightly lowers the frequency compared to a saturated aliphatic ester (1750-1735 cm⁻¹).[7][8]

Additionally, esters exhibit two distinct C-O stretching vibrations in the 1300-1000 cm⁻¹ region, often referred to as the "Rule of Three" for esters when combined with the C=O stretch.[8] These correspond to the asymmetric C-C-O stretch (involving the carbonyl carbon) and the symmetric O-C-C stretch (involving the methoxy group).[8]

The Thiophene Ring

The 2,5-disubstituted thiophene ring has a set of characteristic vibrations. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[9][10] The C=C ring stretching vibrations of the thiophene ring usually result in one or more bands in the 1600-1400 cm⁻¹ region.[9][11] The C-S stretching vibration within the thiophene ring can be more difficult to assign definitively but is expected in the fingerprint region, potentially between 850 and 650 cm⁻¹.[11] Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and appear at lower frequencies.[12]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This section outlines a standardized procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound.

Objective: To obtain a high-resolution, transmission FTIR spectrum of the analyte.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid or solid samples. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

Step-by-Step Protocol (ATR):

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound or a small amount of the solid powder onto the center of the ATR crystal.

-

Pressure Application: If using a solid sample, apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

-

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the final spectrum. Perform an ATR correction if necessary.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.

Spectral Interpretation and Data Analysis

The following table summarizes the expected characteristic IR absorption bands for this compound based on established literature values for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 (broad) | Strong | O-H stretch (H-bonded) | Primary Alcohol |

| ~3100 | Medium-Weak | C-H stretch (aromatic) | Thiophene Ring |

| ~2950, ~2870 | Medium | C-H stretch (aliphatic) | -CH₃, -CH₂- |

| ~1720 | Strong, Sharp | C=O stretch (conjugated) | Methyl Ester |

| ~1590, ~1450 | Medium-Weak | C=C stretch (in-ring) | Thiophene Ring |

| ~1440 | Medium | C-H bend (aliphatic) | -CH₂, -CH₃ |

| ~1250 | Strong | C-O stretch (asymmetric) | Ester |

| ~1050 | Strong | C-O stretch | Primary Alcohol |

| ~1100 | Strong | C-O stretch (symmetric) | Ester |

| < 900 | Medium | C-H out-of-plane bend | Thiophene Ring |

| ~700 | Medium | C-S stretch | Thiophene Ring |

Detailed Analysis of Key Spectral Regions:

-

3600-3200 cm⁻¹: The presence of a strong, broad absorption band centered around 3400 cm⁻¹ is the definitive signature of the hydroxyl group involved in hydrogen bonding.[13] Its breadth is a direct consequence of the different hydrogen-bonding environments within the sample.

-

3200-2800 cm⁻¹: This region will contain multiple peaks. A weaker, sharper peak around 3100 cm⁻¹ is indicative of the C-H bonds on the thiophene ring.[12] Just below 3000 cm⁻¹, a set of medium-intensity peaks will arise from the sp³ C-H stretching of the methyl and ethyl groups.[10]

-

1800-1650 cm⁻¹: A very strong and sharp absorption peak around 1720 cm⁻¹ will dominate this region. This is the characteristic carbonyl stretch of the ester group.[14][15] Its position below 1735 cm⁻¹ confirms the electronic conjugation with the thiophene ring, which slightly weakens the C=O bond and lowers its vibrational frequency.[7]

-

1650-1400 cm⁻¹: This area contains the "aromatic" C=C stretching vibrations of the thiophene ring. Expect to see a few medium-to-weak bands here.[11] Aliphatic C-H bending (scissoring and asymmetric bending) modes from the ethyl and methyl groups also appear in this region, typically around 1440 cm⁻¹.[10]

-

1300-1000 cm⁻¹ (Fingerprint Region): This region is often complex but contains highly diagnostic information. For this molecule, it will be characterized by several strong bands. A strong band around 1250 cm⁻¹ can be assigned to the asymmetric C-O stretching of the ester linkage.[7][8] Another strong absorption, likely around 1050 cm⁻¹, corresponds to the C-O stretching of the primary alcohol.[3][5] A third strong band, expected around 1100 cm⁻¹, would be the symmetric C-O stretch of the ester.[8]

-

Below 1000 cm⁻¹: This lower frequency part of the fingerprint region contains C-H out-of-plane bending vibrations of the substituted thiophene ring and potentially the C-S stretching vibration.[11][12] The specific pattern of the C-H "oop" bands can sometimes confirm the 2,5-substitution pattern.

Visualizing the Analysis

Diagrams are essential for conceptualizing both the molecule's structure and the analytical workflow.

Caption: Key functional groups and their characteristic IR stretching frequencies.

Caption: Standard workflow for FTIR analysis from sample to report.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The key diagnostic peaks are the broad O-H stretch of the alcohol, the strong, sharp C=O stretch of the conjugated ester, and the complex series of strong C-O stretches in the fingerprint region. By carefully analyzing these characteristic bands, researchers can effectively confirm the identity, assess the purity, and understand the intermolecular interactions of this compound. This guide provides a foundational framework for such an analysis, empowering scientists in their research and development endeavors.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available at: [Link].

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. Available at: [Link].

- S. Gronowitz, A. R. Katritzky, and R. E. Reavill (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society, 3881-3890.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. Available at: [Link].

-

ScienceDirect. C=S Stretching Vibration. Available at: [Link].

-

University of Calgary. Carbonyl Compounds - IR Spectroscopy. Available at: [Link].

-

AdiChem Adi. (2024). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. YouTube. Available at: [Link].

-

Baiz, C. R., et al. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(19), 3144–3151. Available at: [Link].

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25. Available at: [Link].

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].

-

Química Orgánica. IR Spectrum: Alcohols and Phenols. Available at: [Link].

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available at: [Link].

-

Indian Academy of Sciences. Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Available at: [Link].

-

AbacipharmTech. This compound. Available at: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. 58(1), 130-141. Available at: [Link].

-

ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. Available at: [Link].

-

VPL. Thiophene (C₄H₄S). Available at: [Link].

-

IOSR Journal of Applied Chemistry. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. 8(8), 60-70. Available at: [Link].

-

NIST WebBook. Thiophene-2-carboxylic acid ethyl ester. Available at: [Link].

-

National Center for Biotechnology Information. 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde. Available at: [Link].

-

NIST WebBook. Thiophene-2-carboxylic acid ethyl ester IR Spectrum. Available at: [Link].

-

LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link].

-

Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link].

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link].

-

NIST WebBook. 2-Thiophenecarboxylic acid, 5-methyl-. Available at: [Link].

-

National Center for Biotechnology Information. 2-Thiophenecarboxylic acid. Available at: [Link].

-

NIST WebBook. Methyl-2-thiophene carboxylate. Available at: [Link].

Sources

- 1. abacipharma.com [abacipharma.com]

- 2. 160744-13-8|this compound|BLD Pharm [bldpharm.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Abstract

Introduction: The Molecule and the Method

This compound is a multifunctional heterocyclic compound. Its structure incorporates a stable thiophene aromatic ring, a methyl ester, and a primary alcohol side chain. Each of these functional groups serves as a potential site for ionization and subsequent fragmentation, leading to a unique mass spectrum that acts as a molecular fingerprint. Understanding these fragmentation pathways is paramount for unambiguous structural confirmation, metabolite identification, and quality control in synthetic chemistry.

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] By subjecting a molecule to energy, it forms a molecular ion (M⁺•) which is often unstable and breaks down into smaller, characteristic fragment ions.[1] The resulting pattern of fragments provides profound structural insights.

Predicted Mass Spectrum: Key Structural Influences

The fragmentation of this compound is governed by the interplay of its three core components:

-

Thiophene Ring: As a stable aromatic system, the thiophene ring itself is relatively resistant to fragmentation. The initial ionization in EI-MS is likely to occur by ejection of an electron from the sulfur heteroatom or the π-system. Its primary influence is directing the cleavage of its substituents.

-

Methyl Ester Group (-COOCH₃): This group is prone to characteristic cleavages. The most common fragmentations for esters involve the loss of the alkoxy group (-•OCH₃) or the entire ester group through α-cleavages adjacent to the carbonyl.[2][3]

-

Hydroxyethyl Side Chain (-CH₂CH₂OH): The primary alcohol offers several fragmentation routes. The C-C bond between the two carbons of the side chain is a likely point of cleavage (α-cleavage relative to the alcohol). Additionally, the loss of small neutral molecules like water (H₂O) or formaldehyde (CH₂O) is a common pathway for alcohols.

Electron Ionization (EI-MS) Fragmentation Pathways

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed structural fingerprint.[2] The molecular ion (M⁺•) of this compound would be observed at m/z 170 .

Major Fragmentation Routes

-

Benzylic-type Cleavage (α-Cleavage to the Ring): The most favored fragmentation for alkyl-substituted aromatic rings is the cleavage of the C-C bond adjacent to the ring. This results in a stable, resonance-stabilized cation. For the title compound, this cleavage would lead to the loss of a •CH₂OH radical.

-

M⁺• (m/z 170) → [M - CH₂OH]⁺ (m/z 139) + •CH₂OH

-

-

Ester Group Fragmentations:

-

Loss of Methoxyl Radical: Cleavage of the O-CH₃ bond is a common pathway for methyl esters, leading to the formation of a stable acylium ion.[1][4]

-

M⁺• (m/z 170) → [M - OCH₃]⁺ (m/z 139) + •OCH₃

-

-

Loss of Carbomethoxy Group: Cleavage of the bond between the thiophene ring and the carbonyl carbon.

-

M⁺• (m/z 170) → [M - COOCH₃]⁺ (m/z 111) + •COOCH₃

-

-

-

Side-Chain Fragmentations:

-

Loss of Water: The hydroxyethyl group can easily eliminate a molecule of water, particularly following ring-opening or rearrangement.

-

M⁺• (m/z 170) → [M - H₂O]⁺• (m/z 152)

-

-

Formation of the Thienyl Acylium Ion: A dominant fragmentation pathway involves the cleavage of the C-C bond in the ethyl side chain, leading to the formation of the base peak in many similar structures.

-

M⁺• (m/z 170) → [C₅H₃S-CO]⁺ (m/z 111) + •CH₂CH₂OH

-

-

McLafferty-type Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen.[5][6][7] In this molecule, the hydroxyl hydrogen on the side chain is positioned in a way that it can be transferred to the carbonyl oxygen of the ester through a six-membered transition state, leading to the elimination of a neutral alkene. However, a more plausible rearrangement involves the transfer of a hydrogen from the ethyl chain to the thiophene ring, followed by cleavage. A key rearrangement would involve the hydroxyl group.

-

Hydrogen transfer from the hydroxyl group to the ester carbonyl followed by cleavage of the side chain can lead to a prominent ion at m/z 140 .

Predicted EI-MS Data Summary

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 170 | [C₈H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |

| 152 | [M - H₂O]⁺• | Loss of water from the side chain |

| 140 | [M - CH₂O]⁺• | H-rearrangement and loss of formaldehyde |

| 139 | [M - •CH₂OH]⁺ or [M - •OCH₃]⁺ | Benzylic cleavage or loss of methoxyl radical |

| 111 | [Thiophene-C=O]⁺ | α-cleavage of the side chain |

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode.[8][9][10] Subsequent fragmentation via collision-induced dissociation (CID) is more controlled than EI and often reveals different structural information. The protonated molecule will have an m/z of 171 .

Protonation will likely occur at one of three sites: the carbonyl oxygen, the hydroxyl oxygen, or the thiophene sulfur. The carbonyl oxygen is generally the most basic site.

Fragmentation of the Protonated Molecule [M+H]⁺

-

Loss of Water: The most facile fragmentation of the protonated molecule is the neutral loss of water from the protonated hydroxyethyl side chain.

-

[M+H]⁺ (m/z 171) → [M+H - H₂O]⁺ (m/z 153)

-

-

Loss of Methanol: The protonated ester can eliminate a neutral molecule of methanol.

-

[M+H]⁺ (m/z 171) → [M+H - CH₃OH]⁺ (m/z 139)

-

-

Loss of Ethylene Oxide: Cleavage of the side chain can result in the loss of ethylene oxide.

-

[M+H]⁺ (m/z 171) → [M+H - C₂H₄O]⁺ (m/z 127)

-

Experimental Protocol: A Self-Validating System

This protocol describes a standard method for acquiring an ESI-MS/MS spectrum for structural confirmation.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). The formic acid aids in protonation.

-

-

Instrumentation (Typical Q-TOF or Ion Trap):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Nebulizer Gas (N₂): Set to instrument-specific recommendations.

-

Drying Gas (N₂): Set to instrument-specific recommendations (e.g., 8-10 L/min).

-

-

Data Acquisition:

-

Step 1 (Full Scan MS): Acquire a full scan spectrum from m/z 50-500 to confirm the presence of the protonated molecular ion at m/z 171.

-

Step 2 (MS/MS): Perform a product ion scan on the precursor ion at m/z 171.

-

Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the onset and evolution of different fragment ions. This helps validate relationships between fragments. Low energy will produce the most stable, primary fragments (e.g., loss of H₂O), while higher energies will induce further fragmentation.

-

-

Trustworthiness through Validation:

-

The observation of the predicted neutral losses (H₂O, CH₃OH) from the selected precursor ion (m/z 171) provides a self-validating loop, confirming both the parent mass and the presence of the corresponding functional groups.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative. Under EI conditions, the spectrum will likely be dominated by fragments arising from benzylic-type cleavage and scissions within the ester and hydroxyethyl moieties, with key ions at m/z 139 and m/z 111 . Under softer ESI-MS/MS conditions, fragmentation of the protonated molecule (m/z 171 ) will be characterized by the facile neutral losses of water (m/z 153 ) and methanol (m/z 139 ). This predictive guide serves as a robust roadmap for scientists to identify and characterize this molecule, demonstrating how a deep understanding of fragmentation chemistry can overcome the absence of library spectra for novel compounds.

References

-

Wikipedia contributors. (2023). McLafferty rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Dantus, M., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry Letters. Michigan State University. Retrieved from [Link]

-

Cambridge University Press. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

NPTEL. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-thienylacetate. PubChem. Retrieved from [Link]

- Ahmed, A., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Chemical Society of Pakistan.

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

Human Metabolome Database. (2012). Methyl thiophene-2-carboxylate. Retrieved from [Link]

-

University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. www1.udel.edu [www1.udel.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 6. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. southampton.ac.uk [southampton.ac.uk]

- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. discovery.researcher.life [discovery.researcher.life]

Physical properties of "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate"

An In-Depth Technical Guide to the Physical Properties of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 160744-13-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert analysis to offer a practical reference for laboratory use. The guide covers fundamental chemical identifiers, thermal properties, solubility, and stability, and provides a detailed predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, MS). Furthermore, a robust, step-by-step protocol for the experimental determination of its melting point using Differential Scanning Calorimetry (DSC) is detailed, offering a self-validating system for empirical characterization.

Chemical Identity and Structure

This compound is a bifunctional organic molecule featuring a thiophene core, a methyl ester group, and a primary alcohol moiety. This combination of a heterocyclic aromatic system with both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl) imparts specific physical and chemical characteristics relevant to its application as a building block in medicinal chemistry and material science.

Key Identifiers:

-

IUPAC Name: this compound

Caption: Chemical structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties. Due to the compound's status as a specialized research chemical, some physical constants like melting and boiling points are not widely published. In these cases, predictions based on structural analogs and functional group contributions are provided alongside recommended experimental determination methods.

| Property | Value / Observation | Source / Rationale |

| CAS Number | 160744-13-8 | [1][2] |

| Molecular Formula | C₈H₁₀O₃S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Appearance | Predicted: White to light-yellow solid or viscous oil. | Based on analogs like Methyl 5-chlorothiophene-2-carboxylate[4]. The presence of polar functional groups increases the likelihood of a solid state at room temperature. |

| Melting Point | Not experimentally reported. Predicted range: 60-80 °C. | The related compound 4-Methyl-5-(2-hydroxy-1-äthoxy)-thiophen-2-carbonsäuremethylester melts at 70-72 °C[5]. The hydroxyl group allows for hydrogen bonding, which should result in a higher melting point than non-hydroxylated analogs. |

| Boiling Point | Not experimentally reported. Predicted: >250 °C at atm. pressure. | The high boiling point is anticipated due to the molecular weight and strong intermolecular forces (hydrogen bonding). The related, non-hydroxylated Methyl thiophene-2-carboxylate boils at 94-96 °C under vacuum (14 mmHg)[6]. |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, acetone, and ethyl acetate. Sparingly soluble in water. Insoluble in hexanes. | The molecule has both polar (hydroxyl, ester) and non-polar (thiophene ring) regions, making it soluble in a range of polar organic solvents. The hydroxyl group may impart slight water solubility. |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place. For long-term storage, -20°C is recommended. | [1] |

In-Depth Analysis of Physicochemical Characteristics

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is dictated by the strength of its intermolecular forces. For this compound, the primary contributors are:

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular associations. This is the most significant factor contributing to an elevated melting and boiling point compared to analogs lacking this group.

-

Dipole-Dipole Interactions: The methyl ester group possesses a strong dipole moment, further contributing to the cohesive forces within the material.

-

Van der Waals Forces: The planar thiophene ring allows for efficient stacking (π-π interactions), and the overall molecular size contributes to dispersion forces.

Expert Insight: The absence of a reported melting point in common databases suggests that this compound is not produced on a large industrial scale. For any research application, the first step after synthesis and purification should be the empirical determination of the melting point. This value serves as a crucial, preliminary indicator of purity. A sharp melting range (e.g., < 1 °C) typically signifies high purity, whereas a broad range indicates the presence of impurities. A detailed protocol for this determination is provided in Section 5.

Solubility Profile: A Matter of Polarity

The solubility of this molecule is governed by the "like dissolves like" principle. Its structure is amphiphilic, containing both polar and non-polar domains.

-

Polar Solvents (Methanol, DMSO): The hydroxyl and ester functionalities will readily interact with polar solvents through hydrogen bonding and dipole-dipole forces, ensuring high solubility.

-

Non-Polar Solvents (Hexane, Toluene): The hydrophobic thiophene ring and hydrocarbon backbone have an affinity for non-polar solvents, but this is overcome by the strong polar groups. Consequently, solubility in highly non-polar solvents is expected to be poor.

-

Water: While the hydroxyl group can hydrogen bond with water, the larger, non-polar thiophene ester portion of the molecule will limit its aqueous solubility. It is expected to be sparingly soluble at best.

Application Insight: This solubility profile is advantageous for drug development. The compound is soluble in common organic solvents used for reaction workups and purification (e.g., ethyl acetate, dichloromethane) and also in polar aprotic solvents frequently used for biological assays (e.g., DMSO).

Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the chemical structure and assessing the purity of a sample. While experimental spectra for this specific compound are not available in the cited literature, a detailed prediction based on fundamental principles and data from analogous structures provides a reliable reference for characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Thiophene Protons (Ar-H): Two doublets are expected in the aromatic region (~6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. Their coupling constant (³JHH) would be approximately 3.5-5.0 Hz, characteristic of cis-protons on a thiophene ring.

-

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-3.9 ppm.

-

Ethyl Protons (-CH₂CH₂OH): Two triplets are expected. The -CH₂- group adjacent to the thiophene ring would appear further downfield (~3.0-3.2 ppm) due to the ring's electron-withdrawing effect. The -CH₂- group adjacent to the hydroxyl would appear around 3.7-3.9 ppm. Both would exhibit a coupling constant of ~6-7 Hz.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, typically appearing between 1.5-4.0 ppm. It can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Ester Carbonyl (C=O): A signal in the downfield region, ~160-165 ppm.

-

Thiophene Carbons: Four distinct signals are expected in the aromatic region (~120-150 ppm). The carbon attached to the ester group (C2) and the carbon attached to the ethyl group (C5) would be quaternary and appear at the lower field end of this range. The two protonated carbons (C3 and C4) would appear at the higher field end.

-

Methyl Ester Carbon (-OCH₃): A signal around 51-53 ppm.

-

Ethyl Carbons (-CH₂CH₂OH): The carbon attached to the hydroxyl group would be further downfield (~60-62 ppm) than the carbon attached to the thiophene ring (~28-32 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Stretch (sp²): Weak to medium bands just above 3000 cm⁻¹ (~3100 cm⁻¹) for the aromatic C-H bonds on the thiophene ring.

-

C-H Stretch (sp³): Medium bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) for the methyl and ethyl C-H bonds.

-

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the ester carbonyl group.

-

C=C Stretch: Medium intensity bands in the 1400-1550 cm⁻¹ region, corresponding to the thiophene ring vibrations.

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and alcohol.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 186.

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 155, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 127. Another likely fragmentation is the cleavage of the ethyl side chain, leading to a fragment corresponding to the loss of CH₂OH (m/z = 155).

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating method for accurately determining the melting point and enthalpy of fusion using Differential Scanning Calorimetry (DSC), a highly sensitive and reproducible technique.

Objective: To determine the onset melting temperature (Tₒ), peak melting temperature (Tₚ), and heat of fusion (ΔHfus) of this compound.

Caption: Workflow for Melting Point Determination using Differential Scanning Calorimetry.

Methodology:

-

Instrument Preparation:

-

Power on the DSC instrument and associated computer controller.

-

Ensure a steady flow of inert purge gas (e.g., Nitrogen at 20-50 mL/min) through the measurement cell to prevent oxidative degradation of the sample.

-

Allow the instrument to equilibrate for at least 30 minutes.

-

-

Calibration (Trustworthiness Pillar):

-

Perform a two-point temperature and enthalpy calibration using certified reference materials. Indium (M.P. 156.6 °C) is a common standard.

-

Run the calibration standard through a heating ramp (e.g., 10 °C/min).

-

Verify that the measured onset of melting and the heat of fusion are within the certified tolerance limits (typically ±0.5 °C and ±2%, respectively). This step ensures the accuracy and trustworthiness of the subsequent sample measurement.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the dried, purified this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of mass due to sublimation or decomposition.

-

Prepare an identical empty pan to serve as the reference.

-

-

Thermal Program Execution:

-

Place the reference and sample pans into the DSC cell.

-

Program a "Heat-Cool-Heat" cycle to analyze the thermal history and obtain a clean melting endotherm.

-

Segment 1 (Heat): Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point (e.g., 110 °C) at a rate of 10 °C/min. This removes any prior thermal history.

-

Segment 2 (Cool): Cool the sample back down to 25 °C at 10 °C/min.

-

Segment 3 (Heat): Ramp again from 25 °C to 110 °C at 10 °C/min. The melting endotherm from this second heating run is used for analysis.

-

-

-

Data Analysis:

-

Using the instrument's software, load the data from the second heating run.

-

Define the baseline for the melting peak by selecting points on the heat flow curve before and after the thermal transition.

-

Integrate the area of the melting endotherm. The software will automatically calculate:

-

Onset Temperature (Tₒ): The temperature at which melting begins, often taken as the official melting point.

-

Peak Temperature (Tₚ): The temperature at which the rate of heat absorption is at its maximum.

-

Heat of Fusion (ΔHfus): The energy required to melt the sample, reported in Joules per gram (J/g).

-

-

Conclusion

This compound is a functionalized heterocyclic compound with physical properties dominated by the presence of its hydroxyl and methyl ester groups. While specific experimental data for its thermal properties are scarce, its structural features strongly suggest a stable solid at room temperature with a moderate melting point and good solubility in polar organic solvents. The predictive spectroscopic data and the detailed DSC protocol provided in this guide offer a robust framework for researchers to empirically verify the identity, purity, and physical characteristics of this valuable chemical intermediate, ensuring scientific integrity and reproducibility in their work.

References

- 1. 160744-13-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [cymitquimica.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 6. 5380-42-7 CAS MSDS (METHYL THIOPHENE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility of "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" in common organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Authored by a Senior Application Scientist

Foreword: Understanding the Solubility of Novel Thiophene Derivatives in Pharmaceutical Development

Thiophene-containing molecules are a cornerstone in medicinal chemistry, valued for their diverse biological activities which include antibacterial, anticancer, and anti-inflammatory properties.[1][2] The compound of interest, this compound, is a multifunctional thiophene derivative. Its structure, featuring a thiophene ring, an ester, and a primary alcohol, suggests a nuanced solubility profile that is critical to its potential applications in drug discovery and material science. The ability to predict and experimentally determine the solubility of such a compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.

This guide provides a comprehensive framework for characterizing the solubility of this compound. We will explore the theoretical underpinnings of its expected solubility based on its molecular structure, present a detailed, step-by-step protocol for experimental solubility determination, and offer insights into the interpretation of these findings. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the physicochemical properties of novel chemical entities.

Predicted Solubility Profile: A Structural Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3][4] The structure of this compound possesses distinct regions that will influence its interaction with different types of organic solvents:

-

The Thiophene Ring: This aromatic heterocycle contributes to the molecule's nonpolar character, suggesting potential solubility in aromatic and nonpolar solvents.

-

The Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.

-

The Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl group is a significant contributor to polarity and can act as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic solvents.

Based on this structural analysis, we can predict a solubility profile that spans a range of solvent polarities. The presence of both polar (hydroxyl and ester) and nonpolar (thiophene ring) functionalities suggests that the compound will not be exclusively soluble in either highly polar or completely nonpolar solvents but will likely exhibit good solubility in solvents of intermediate polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the compound can form strong hydrogen bonds with the solvent molecules. |

| Water | Low to Moderate | While the hydroxyl group is hydrophilic, the larger, nonpolar thiophene ring and ester group will limit aqueous solubility. | |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The dipole-dipole interactions between the polar functionalities of the compound and the solvent are expected to be strong. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to Low | The nonpolar thiophene ring will promote some solubility, but the polar hydroxyl and ester groups will disfavor dissolution in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of this compound. This procedure is designed to be self-validating by employing a systematic approach to solvent selection and observation.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, THF, Dichloromethane, Toluene, Hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Pipettes or graduated cylinders

-

Spatula

-

Safety glasses, lab coat, and appropriate gloves

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh approximately 25 mg of this compound into each labeled test tube.[5]

-

Initial Solvent Addition: Add 0.75 mL of the corresponding solvent to each test tube.[5]

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30 seconds to ensure thorough agitation.

-

Observation: Carefully observe each test tube to see if the solid has completely dissolved.

-

If the solid has completely dissolved, record the compound as "soluble" in that solvent.

-

If the solid has not completely dissolved, proceed to the next step.

-

-

Incremental Solvent Addition (for undissolved samples): To the test tubes where the solid did not fully dissolve, add another 0.75 mL of the respective solvent.

-

Second Mixing and Observation: Vortex the test tubes again for 30 seconds and re-observe.

-

If the solid has now completely dissolved, record the compound as "sparingly soluble."

-

If the solid still remains, record the compound as "insoluble."

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for each solvent to be aware of specific hazards.[6][7][8]

-

Handle all organic solvents with care, avoiding inhalation of vapors and contact with skin and eyes.

Data Interpretation and Reporting

Table 2: Example of a Solubility Data Reporting Table

| Solvent | Solvent Class | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |

| Methanol | Polar Protic | |

| Ethanol | Polar Protic | |

| Water | Polar Protic | |

| Acetone | Polar Aprotic | |

| Acetonitrile | Polar Aprotic | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |

| Tetrahydrofuran (THF) | Polar Aprotic | |

| Dichloromethane | Nonpolar | |

| Toluene | Nonpolar | |

| Hexane | Nonpolar |

The observed solubility should be correlated with the structural features of this compound and the properties of the solvents. For instance, high solubility in methanol would be attributed to the strong hydrogen bonding interactions between the compound's hydroxyl group and the solvent. Conversely, low solubility in hexane would be explained by the significant polarity mismatch between the solute and the nonpolar solvent.

Conclusion

A thorough understanding of the solubility of this compound is a critical first step in its journey from a novel compound to a potential therapeutic agent or advanced material. The predictive framework based on molecular structure, combined with the robust experimental protocol outlined in this guide, provides a comprehensive approach to characterizing this essential physicochemical property. The insights gained from these studies will empower researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development.

References

- Haghi, G. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Books. Royal Society of Chemistry.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.

- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Retrieved from a chemical supplier's technical article.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a university chemistry department website.

- Thiophene-2-carboxylic acid. (n.d.). In Wikipedia.

- Solubility of Organic Compounds. (2023). Retrieved from a university chemistry department website.

- Material Safety Data Sheet SDS/MSDS - THIOPHENE-2-CARBOXYALDEHYDE. (n.d.). CDH Fine Chemical.

- Safety Data Sheet - Thiophene. (2024). Sigma-Aldrich.

- Synthesis of thiophene-2-carboxylates 4 a–k. (n.d.).

- Safety Data Sheet - 5-Methylthiophene-2-carboxylic acid. (2025). Fisher Scientific.

- Safety Data Sheet - Thiophene-2-carboxaldehyde. (2025). Thermo Fisher Scientific.

- Methyl 5-(2-hydroxyethyl)

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS 160744-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with the well-characterized parent compound, methyl thiophene-2-carboxylate, to offer a comprehensive understanding of its structural features.

Introduction to this compound

This compound (CAS 160744-13-8) is a substituted thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Understanding the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₁₀O₃S[1]

Molecular Weight: 186.23 g/mol [2]

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Thiophene H-3 |

| ~6.9 | d | 1H | Thiophene H-4 |

| ~3.9 | t | 2H | -CH₂-OH |

| ~3.8 | s | 3H | -O-CH₃ |

| ~3.0 | t | 2H | Thiophene-CH₂- |

| ~2.5 | s (broad) | 1H | -OH |

Disclaimer: These are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.

Rationale for Predictions:

The predicted chemical shifts are based on the known spectrum of methyl thiophene-2-carboxylate and the expected influence of the 2-hydroxyethyl substituent.

-

Thiophene Protons: The protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing nature of the ester group at position 2 and the electron-donating effect of the alkyl substituent at position 5.

-

Methyl Ester Protons: The three protons of the methyl ester group (-O-CH₃) are expected to appear as a singlet in the range of 3.7-3.9 ppm.

-

2-Hydroxyethyl Protons: The methylene group attached to the thiophene ring (Thiophene-CH₂-) is expected to be a triplet due to coupling with the adjacent methylene group. The methylene group attached to the hydroxyl group (-CH₂-OH) is also expected to be a triplet. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental ¹H NMR Data for Methyl thiophene-2-carboxylate (Reference Compound): [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.79 | dd | 1H | H-3 |

| 7.56 | dd | 1H | H-5 |

| 7.10 | dd | 1H | H-4 |

| 3.87 | s | 3H | -O-CH₃ |

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Ester) |

| ~145 | Thiophene C-5 |

| ~134 | Thiophene C-2 |

| ~133 | Thiophene C-3 |

| ~127 | Thiophene C-4 |

| ~61 | -CH₂-OH |

| ~52 | -O-CH₃ |

| ~35 | Thiophene-CH₂- |

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Rationale for Predictions:

The predictions are based on the known ¹³C NMR data for methyl thiophene-2-carboxylate and the expected shifts due to the 2-hydroxyethyl substituent.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.

-

Thiophene Carbons: The chemical shifts of the thiophene carbons are influenced by their position relative to the substituents. The carbon bearing the ester group (C-2) and the carbon bearing the alkyl group (C-5) will be significantly shifted.

-

Alkyl Carbons: The carbons of the 2-hydroxyethyl group and the methyl ester will appear in the upfield region of the spectrum.

Experimental ¹³C NMR Data for Methyl thiophene-2-carboxylate (Reference Compound): [4]

| Chemical Shift (δ, ppm) | Assignment |

| 162.7 | C=O |

| 134.0 | C-2 |

| 133.5 | C-5 |

| 132.5 | C-3 |

| 127.9 | C-4 |

| 52.2 | -O-CH₃ |

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Fragmentation Pattern for this compound:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 186. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Table of Predicted Major Fragments:

| m/z | Fragment |

| 186 | [M]⁺ |

| 155 | [M - OCH₃]⁺ |

| 141 | [M - CH₂OH]⁺ |

| 127 | [M - COOCH₃]⁺ |

| 111 | [Thiophene-CH₂CH₂OH]⁺ |

Experimental Workflow for Mass Spectrometry:

Caption: A generalized workflow for a mass spectrometry experiment.

Reference Mass Spectrum for Methyl thiophene-2-carboxylate: [5] The NIST WebBook of Chemistry provides a reference mass spectrum for methyl thiophene-2-carboxylate which shows a molecular ion peak at m/z = 142 and significant fragments at m/z = 111 ([M - OCH₃]⁺) and 83 ([M - COOCH₃]⁺).

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (alcohol) |

| ~3100 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| 1500-1400 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~1050 | C-O stretch (alcohol) |

Reference IR Data for Methyl thiophene-2-carboxylate: [6] The IR spectrum of methyl thiophene-2-carboxylate shows characteristic peaks for the C=O stretch of the ester at around 1715 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and C-O stretches in the 1300-1100 cm⁻¹ region.

Conclusion and Future Work

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The provided data tables, workflow diagrams, and structural interpretations are designed to be a valuable resource for researchers working with this compound.

The logical next step would be the experimental acquisition and full characterization of the ¹H NMR, ¹³C NMR, Mass, and IR spectra for CAS 160744-13-8. This would allow for the validation and refinement of the predictions made in this guide and would be a significant contribution to the chemical community.

References

-

NIST. (n.d.). Methyl-2-thiophene carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]

Sources

- 1. 160744-13-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [cymitquimica.com]

- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 4. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]

- 5. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery

Thiophene and its derivatives are cornerstone molecular scaffolds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2] These five-membered heterocyclic compounds are integral to a variety of therapeutic agents, demonstrating antibacterial, anti-inflammatory, and anticancer properties, among others.[2] The structural versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance the efficacy and selectivity for biological targets.[1] Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate, a bifunctional thiophene derivative, represents a valuable building block in the synthesis of more complex pharmaceutical intermediates. Its ester and primary alcohol functionalities offer multiple reactive sites for the construction of diverse molecular architectures, making it a compound of significant interest to researchers and professionals in drug development.[3]

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, along with a detailed discussion of the analytical techniques required for its thorough characterization. The methodologies presented herein are grounded in established principles of organic synthesis and spectroscopic analysis, providing a robust framework for its preparation and quality control.

Proposed Synthesis of this compound

Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Step 1: Sonogashira Coupling of Methyl 5-bromothiophene-2-carboxylate with Propargyl Alcohol

The initial step involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.

Methodology:

-

To a solution of Methyl 5-bromothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as triethylamine (Et3N), add propargyl alcohol (1.2 eq).

-

Add catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The residue is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product, Methyl 5-(2-hydroxybut-3-yn-1-yl)thiophene-2-carboxylate, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to be involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Solvent and Base: Triethylamine serves as both the solvent and the base in this reaction. As a base, it neutralizes the hydrogen bromide that is formed as a byproduct, and as a solvent, it provides a suitable medium for the reaction to proceed.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the palladium(0) species, which is the active catalytic species in the reaction cycle.

Step 2: Reduction of the Alkyne

The second step involves the reduction of the alkyne functionality in the intermediate to an alkane. This is typically achieved through catalytic hydrogenation.

Methodology:

-

The purified Methyl 5-(2-hydroxybut-3-yn-1-yl)thiophene-2-carboxylate (1.0 eq) is dissolved in a suitable solvent, such as ethyl acetate (EtOAc).

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of alkynes to alkanes.

-

Solvent: Ethyl acetate is a good solvent for this reaction as it is relatively inert and can dissolve both the starting material and the product.

-

Hydrogen Source: A hydrogen atmosphere provides the necessary reagent for the reduction to occur.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl ester protons (~3.8 ppm), two triplets for the ethylene protons (~3.0 and ~3.9 ppm), and two doublets for the thiophene ring protons (~6.9 and ~7.6 ppm). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the methyl ester carbon (~52 ppm), the two ethylene carbons (~35 and ~60 ppm), the four thiophene ring carbons (~125-145 ppm), and the carbonyl carbon of the ester (~162 ppm). |

| FTIR | A broad absorption band for the hydroxyl group (~3400 cm⁻¹), a strong absorption for the ester carbonyl group (~1710 cm⁻¹), and characteristic C-H and C=C stretching frequencies for the thiophene ring. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (186.23 g/mol ). |

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Thiophene H-3 |

| ~6.9 | d | 1H | Thiophene H-4 |

| ~3.9 | t | 2H | -CH₂-OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.0 | t | 2H | Thiophene-CH₂- |

| (variable) | br s | 1H | -OH |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~145 | Thiophene C-5 |

| ~140 | Thiophene C-2 |

| ~132 | Thiophene C-3 |

| ~125 | Thiophene C-4 |

| ~60 | -CH₂-OH |

| ~52 | -OCH₃ |

| ~35 | Thiophene-CH₂- |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of the synthesized compound.

HPLC Method:

-

Column: A reverse-phase C18 column is suitable for separating the compound from potential impurities.

-

Mobile Phase: A gradient of water and acetonitrile, with a small amount of formic acid to improve peak shape, is a good starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiophene ring.

GC-MS Method:

-

Column: A non-polar capillary column, such as a DB-5ms, would be appropriate.

-

Carrier Gas: Helium is the most common carrier gas.

-

Detection: Mass spectrometry provides both quantitative data and structural information for impurity identification.

Workflow for Synthesis and Characterization

Caption: Overall workflow from synthesis to characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-understood chemical transformations, offering a high probability of success. The detailed characterization plan, including spectroscopic and chromatographic methods, ensures the confirmation of the product's identity and purity. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, facilitating the synthesis of this important thiophene-based building block.

References

- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde.

- BenchChem. (2025).

- Cognizance Journal of Multidisciplinary Studies. (2023).

-

National Center for Biotechnology Information. (n.d.). 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde. PubChem. Retrieved from [Link]

- RSC Publishing. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.

Sources

"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals